![molecular formula C34H38O13 B1245515 2'''-Episilvestrol](/img/structure/B1245515.png)
2'''-Episilvestrol
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Overview
Description
2'''-episilvestrol is a flavagline. It has a role as a metabolite.
Scientific Research Applications
1. Targeting of Translation Factors in Cancer Research
2'''-Episilvestrol, along with its counterpart silvestrol, has been identified as an inhibitor of protein synthesis, particularly targeting eukaryotic initiation factors eIF4AI/II. This selectivity makes it a promising chemotherapeutic agent, especially considering its demonstrated efficacy in multiple mouse models of cancer (Chambers et al., 2013).
2. Exploration of Structural Variants for Improved Drug-Likeness
Research into simplified analogues of 2'''-Episilvestrol has been conducted to enhance its drug-likeness. By modifying the complex pseudo-sugar at C6, researchers have aimed to create compounds with potent activity against leukemia cell lines, maintaining efficacy in biochemical and cellular translation assays (Hawkins et al., 2014).
3. Cytotoxic Activity Against Human Cancer Cell Lines
Isolated from the fruits and twigs of Aglaia silvestris, 2'''-Episilvestrol has demonstrated potent in vitro cytotoxic activity against several human cancer cell lines. Its isolation and characterization were part of a broader search for natural compounds with potential anticancer properties (Hwang et al., 2004).
4. Examination of Minor Analogues for Cytotoxicity
In a study focusing on the cytotoxicity of minor silvestrol analogues, 2'''-Episilvestrol was found to be less active than its counterparts. This research highlighted the importance of configuration at C-2''' in mediating cytotoxic activity within this class of compounds (Pan et al., 2010).
5. Structure-Activity Relationship Studies
Total synthesis of 2'''-Episilvestrol has been achieved, providing insights into the structural activity relationships at key sites. These studies are crucial for understanding the biological activity and potential therapeutic applications of these compounds (Chambers et al., 2012).
properties
Product Name |
2'''-Episilvestrol |
---|---|
Molecular Formula |
C34H38O13 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31+,32-,33+,34+/m1/s1 |
InChI Key |
GVKXFVCXBFGBCD-GTDORJALSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O |
Canonical SMILES |
COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O |
synonyms |
2'''-episilvestrol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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